1-(2-Bromoethyl)-4-isopropylbenzene

Descripción

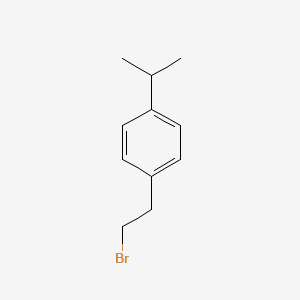

1-(2-Bromoethyl)-4-isopropylbenzene is an aromatic organic compound characterized by a benzene ring substituted with an isopropyl group (-C(CH₃)₂) at the para position and a 2-bromoethyl (-CH₂CH₂Br) group. The bromoethyl group enables alkylation or nucleophilic substitution reactions, while the isopropyl substituent contributes steric and electronic effects.

Propiedades

IUPAC Name |

1-(2-bromoethyl)-4-propan-2-ylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Br/c1-9(2)11-5-3-10(4-6-11)7-8-12/h3-6,9H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UULVXHIADFFGJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90560183 | |

| Record name | 1-(2-Bromoethyl)-4-(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35338-68-2 | |

| Record name | 1-(2-Bromoethyl)-4-(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)-4-isopropylbenzene can be synthesized through several methods. One common approach involves the bromination of 4-isopropylbenzyl alcohol using phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency .

Industrial Production Methods: In industrial settings, the production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as iron(III) bromide (FeBr3) can enhance the reaction rate and selectivity, making the process more efficient and cost-effective .

Análisis De Reacciones Químicas

Types of Reactions: 1-(2-Bromoethyl)-4-isopropylbenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-), leading to the formation of corresponding substituted products.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous ethanol at reflux temperature.

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed:

Nucleophilic Substitution: Substituted benzene derivatives.

Oxidation: Carboxylic acids or aldehydes.

Reduction: Ethyl derivatives.

Aplicaciones Científicas De Investigación

1-(2-Bromoethyl)-4-isopropylbenzene has diverse applications in scientific research, including:

Mecanismo De Acción

The mechanism of action of 1-(2-Bromoethyl)-4-isopropylbenzene involves its reactivity as an aryl bromideThis reactivity is facilitated by the electron-withdrawing nature of the bromine atom, which stabilizes the transition state and enhances the reaction rate .

Comparación Con Compuestos Similares

Structural and Functional Differences

The following table summarizes key differences between 1-(2-Bromoethyl)-4-isopropylbenzene and related brominated aromatic compounds:

Reactivity and Electronic Effects

Bromoethyl vs. Bromomethyl Groups :

- The bromomethyl group in 1-(Bromomethyl)-4-isopropylbenzene facilitates faster SN2 reactions due to reduced steric hindrance compared to the bromoethyl group in the target compound .

- The longer ethyl chain in this compound may increase lipophilicity, favoring applications in lipid-soluble drug formulations.

- Substituent Effects: The isopropyl group (-C(CH₃)₂) is electron-donating, activating the benzene ring toward electrophilic substitution. In contrast, fluorine (in 1-(1-Bromoethyl)-4-fluorobenzene) is electron-withdrawing, deactivating the ring and directing reactions to specific positions . The aldehyde group in 4-(Bromomethyl)benzaldehyde introduces polarity and reactivity toward nucleophilic additions, unlike the non-polar isopropyl substituent .

Actividad Biológica

1-(2-Bromoethyl)-4-isopropylbenzene, also known by its CAS number 35338-68-2, is a brominated aromatic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, toxicity studies, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C10H12Br

Molecular Weight: 227.11 g/mol

IUPAC Name: this compound

The compound features a bromine atom attached to an ethyl group, which is further connected to a para-isopropyl-substituted benzene ring. The presence of the bromine atom is significant as it may influence the compound's reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Nucleophilic Substitution Reactions: The bromine atom can undergo nucleophilic substitution, potentially leading to the formation of reactive intermediates that can interact with cellular macromolecules.

- Enzyme Inhibition: Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

- Cellular Uptake: The lipophilicity of the isopropyl group may facilitate cellular membrane penetration, enhancing bioavailability and interaction with intracellular targets.

Antimicrobial Properties

Research has indicated that halogenated compounds like this compound exhibit antimicrobial properties. A study examining various brominated aromatic compounds found that those with similar structures demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Toxicity Studies

Toxicological assessments are crucial for understanding the safety profile of this compound:

- Acute Toxicity: Animal studies have shown that exposure to high doses can lead to liver and kidney damage, consistent with findings from other brominated compounds. For instance, bromobenzene exposure resulted in similar toxicological effects, highlighting the potential risks associated with halogenated aromatic compounds .

- Chronic Effects: Long-term exposure studies are necessary to determine potential carcinogenic effects. Compounds like bromobenzene have been linked to liver tumors in rodent models, suggesting a need for caution in handling and usage .

Case Study 1: Antimicrobial Efficacy

In a comparative study, this compound was evaluated alongside other halogenated compounds for its ability to inhibit bacterial growth. The results indicated a notable reduction in the viability of Staphylococcus aureus and Escherichia coli at concentrations above 50 µg/mL. This study supports the hypothesis that the compound may serve as a lead structure for developing new antimicrobial agents.

Case Study 2: Toxicological Review

A comprehensive toxicological review examined various brominated compounds, including this compound. The study reported significant liver enzyme elevation in test subjects exposed to high concentrations over extended periods. These findings align with those observed in other studies involving brominated aromatic compounds, emphasizing the need for further investigation into the long-term health implications .

Research Findings Summary

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Significant inhibition of bacterial growth at concentrations >50 µg/mL |

| Acute Toxicity | Liver and kidney damage observed in animal models |

| Chronic Toxicity | Potential carcinogenic effects noted; further studies required |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.